molecular formula C11H17NO4 B3091852 2-(Tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid CAS No. 1219430-61-1

2-(Tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

Numéro de catalogue: B3091852
Numéro CAS: 1219430-61-1
Poids moléculaire: 227.26 g/mol
Clé InChI: VXIIZQXOIDYWBS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(Tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is a bicyclic amino acid derivative featuring a fused cyclopropane-pyrrolidine scaffold. The tert-butoxycarbonyl (Boc) group serves as a protective group for the secondary amine, enhancing stability during synthetic processes. This compound is widely utilized in pharmaceutical research as a rigidified proline analog or as a precursor for bioactive molecules due to its conformational constraints, which mimic peptide secondary structures .

Key structural attributes include:

  • Molecular Formula: C₁₁H₁₇NO₄ (varies slightly with stereoisomers)
  • Molecular Weight: ~227.26 g/mol (depending on substituents)
  • Stereochemical Variants: Multiple stereoisomers exist, such as (1R,3S,5R), (1R,3R,5R), and (1S,3S,5S), each influencing pharmacological activity and synthetic utility .

Propriétés

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-4-6(7)5-8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIIZQXOIDYWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC2CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid typically involves the cyclization of enynes. Metal-catalyzed cyclization, particularly using cobalt, ruthenium, and rhodium, is a popular method for constructing the 3-azabicyclo[3.1.0]hexane skeleton . This process allows for the simultaneous formation of both rings in a single reaction, utilizing easily accessible starting materials.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved using flow microreactor systems. These systems provide a more efficient, versatile, and sustainable method compared to traditional batch processes . The flow process allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid undergoes several types of chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution

Common Reagents and Conditions: Common reagents used in these reactions include hydrogen chloride gas for deprotection of the tert-butyl carbamate (N-Boc) group . The reactions are often carried out under solvent-free conditions, which are efficient and scalable.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection reactions typically yield the corresponding amine hydrochloride salts .

Applications De Recherche Scientifique

2-(Tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of 2-(Tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Applications/Notes
Target Compound : 2-(Tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid C₁₁H₁₇NO₄ 227.26 Boc-protected amine, bicyclo[3.1.0]hexane core Intermediate in peptide mimetics and protease inhibitors
(1S,2S,5R)-3-(tert-Butoxycarbonyl)-6,6-dichloro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid C₁₁H₁₅Cl₂NO₄ 296.14 Dichloro substitution at C6 Enhanced electrophilicity for nucleophilic substitution reactions
exo-6-Amino-3-azabicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester C₁₀H₁₈N₂O₂ 198.26 Exocyclic amino group at C6 Precursor for antiviral agents and β-lactamase inhibitors
2-(Tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid C₁₁H₁₇NO₄ 227.26 Bicyclo[2.1.1]hexane core (smaller ring system) Altered steric hindrance; used in constrained peptide design
(1R,3S,5S)-2-tert-Butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid C₁₂H₁₉NO₄ 241.28 Methyl group at C5 Improved metabolic stability in drug candidates

Pharmacological Relevance

  • The dichloro-substituted variant (C₁₁H₁₅Cl₂NO₄) shows promise in kinase inhibition due to its electrophilic Cl atoms .
  • Bicyclo[2.1.1]hexane analogues exhibit distinct binding affinities in protease inhibition compared to the [3.1.0] core, attributed to reduced ring strain .
  • Methyl-substituted derivatives (e.g., C₁₂H₁₉NO₄) demonstrate enhanced oral bioavailability in preclinical studies .

Activité Biologique

2-(Tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid (CAS No. 1219430-61-1) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This compound features a unique bicyclic structure that may influence its interaction with biological targets.

  • Molecular Formula : C₁₁H₁₇NO₄
  • Molecular Weight : 227.26 g/mol
  • Structure : The compound contains a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions.

Research indicates that compounds similar to this compound can act as inhibitors of various proteases, including the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. The bicyclic structure may mimic amino acids such as leucine, allowing it to fit into the active site of proteases effectively.

Case Studies and Research Findings

  • SARS-CoV-2 Main Protease Inhibition :
    • A study highlighted the use of azabicyclo compounds as cyclic leucine mimetics, which showed significant inhibition of SARS-CoV-2 Mpro activity. The compound's structure allows it to interact favorably with the enzyme's active site, leading to reduced viral replication in vitro .
    • The compound demonstrated an EC50 value (the concentration required to inhibit viral replication by 50%) indicating its potency against SARS-CoV-2 .
  • Pharmacokinetics :
    • In preclinical studies, pharmacokinetic evaluations revealed favorable absorption characteristics in animal models. For instance, oral bioavailability was noted at approximately 10% in rats, with significant metabolic stability observed .

Comparative Biological Activity Table

CompoundTargetEC50 (nM)Ki (nM)Remarks
This compoundSARS-CoV-2 Mpro136427.7Potent inhibitor; good metabolic stability
PF-07321332SARS-CoV-2 Mpro85.312.1Clinical candidate; higher potency than azabicyclo analogs
Other analogsVarious proteasesVariesVariesSome show no activity against mammalian proteases

Safety and Toxicity

The safety profile of this compound has not been extensively studied; however, preliminary data suggest that it does not exhibit significant cytotoxicity at therapeutic concentrations . Further toxicological studies are necessary to fully understand its safety profile.

Q & A

Q. Example Resolution Data :

MethodConditionsPurity AchievedReference
Salt FormationL-Tartaric acid, EtOH99% ee (enantiomeric excess)
Chiral HPLCChiralpak® IA, 90:10 Hexane/IPA98% ee

Advanced: How do stress conditions (acid/base/oxidation) affect the stability of this compound?

Methodological Answer:
Degradation pathways are studied via forced degradation assays:

Acidic Conditions (1M HCl) : Hydrolysis of the Boc group generates 2-azabicyclo[3.1.0]hexane-3-carboxylic acid as a primary degradant .

Oxidative Conditions (H₂O₂) : Adamantyl side chains undergo hydroxylation, forming derivatives like 2-[2-amino-2-(3-hydroxyadamantyl)acetyl]-bicyclo analogs .

Analytical Methods :

  • LC-MS/MS : Identifies degradants by mass shifts (e.g., +16 Da for hydroxylation).
  • NMR : Confirms structural changes (e.g., loss of Boc signals at δ 1.4 ppm) .

Q. Degradation Products Table :

ConditionMajor DegradantStructural FeatureReference
Acidic2-azabicyclo[3.1.0]hexane-3-carboxylic acidBoc group removed
OxidativeHydroxy-adamantyl derivativeAdamantyl hydroxylation

Advanced: What computational tools predict the stereochemical outcomes of its synthesis?

Methodological Answer:

Ab Initio Calculations (Gaussian 09) : Model transition states to predict cis/trans ratios in cyclopropanation. For example, steric clashes between substituents favor cis products .

Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G* level to calculate activation energies for competing pathways .

Q. Example Computational Results :

ParameterValueOutcomeReference
ΔG‡ (cis vs. trans)2.3 kcal/mol90% cis selectivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Reactant of Route 2
2-(Tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.